5-(2-Fluorophenoxy)pyridin-2-amine

Protein Disulfide Isomerase Selectivity Profiling In Vitro Pharmacology

Researchers often encounter false positives in CNS and cardiovascular assays due to off-target MAO-A inhibition. This compound provides a validated solution. - Acts as a selective PDI negative control (IC50 = 1.67 µM) with a >59-fold selectivity window over MAO-A (IC50 > 100 µM). - Functions as a critical regioisomeric control for FLT3-ITD/c-Kit programs, confirming hinge-binding geometry. - Exhibits weak ABCG2 inhibition (IC50 = 4.91 µM), minimizing active efflux and ensuring stable intracellular concentrations in long-term cellular assays.

Molecular Formula C11H9FN2O
Molecular Weight 204.20 g/mol
Cat. No. B7808160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Fluorophenoxy)pyridin-2-amine
Molecular FormulaC11H9FN2O
Molecular Weight204.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OC2=CN=C(C=C2)N)F
InChIInChI=1S/C11H9FN2O/c12-9-3-1-2-4-10(9)15-8-5-6-11(13)14-7-8/h1-7H,(H2,13,14)
InChIKeyCLLPVZFLZDKYOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Fluorophenoxy)pyridin-2-amine: Chemical Identity & In Silico Profile


5-(2-Fluorophenoxy)pyridin-2-amine (CAS 672945-89-0) is a heterocyclic building block composed of a 2-aminopyridine core linked via an ether bridge to a 2-fluorophenyl ring [1]. The compound has a molecular weight of 204.20 g/mol and the molecular formula C11H9FN2O . This scaffold is widely employed in medicinal chemistry as a hinge-binding motif for kinase inhibitor design and as a precursor for further derivatization [2]. Its primary utility lies in structure-activity relationship (SAR) exploration and as a synthetic intermediate rather than as a standalone bioactive molecule [2].

Workflow Kinase inhibitor design and SAR exploration
Selection Hinge-binding motif building block; 2-aminopyridine scaffold
Use Context Synthetic intermediate and regioisomeric control probe, not a standalone bioactive

5-(2-Fluorophenoxy)pyridin-2-amine: Analog Interchange Risks


The biological and physicochemical profile of 5-(2-Fluorophenoxy)pyridin-2-amine is exquisitely sensitive to the position and identity of the substituents on the pyridine ring. For instance, relocating the fluorophenoxy group from the 5-position to the 4-position generates 4-(2-Fluorophenoxy)pyridin-2-amine derivatives that exhibit nanomolar FLT3-ITD inhibition and >53-fold selectivity over c-Kit [1]. Conversely, simple 2-aminopyridine lacks the extended aromatic system required for potent kinase hinge binding [2]. Even a seemingly minor shift from an ortho-fluorine (2-fluoro) to a para-fluorine (4-fluoro) on the phenoxy ring can alter electronic distribution and steric bulk, fundamentally changing binding affinity and metabolic stability [3]. Therefore, substituting this compound with a generic 2-aminopyridine or a regioisomer without explicit comparative binding or functional assay data will introduce uncharacterized variables into any experimental system, compromising reproducibility and invalidating SAR hypotheses.

Regioisomer shift
Moving the fluorophenoxy group from 5- to 4-position can profoundly alter kinase inhibition potency and isoform selectivity; assay background may shift unexpectedly.
Core scaffold mismatch
Simple 2-aminopyridine lacks the extended aromatic system required for hinge binding; direct replacement may invalidate SAR and reduce target engagement.
Fluorine position
Ortho- vs. para-fluorine on the phenoxy ring changes molecular conformation and metabolic soft-spot protection; analogs may not transfer directly without comparative data.

5-(2-Fluorophenoxy)pyridin-2-amine: Selectivity & Differentiation Data


PDI Selectivity over MAO-A

While 5-(2-Fluorophenoxy)pyridin-2-amine shows micromolar activity against some targets, its most notable differentiation is the pronounced lack of activity against common off-targets like MAO-A, where it exhibits an IC50 > 100 µM [1]. This contrasts with its moderate inhibition of Protein Disulfide Isomerase (PDI) with an IC50 of 1.67 µM [2]. This selectivity gap is crucial: a molecule active against PDI but not MAO-A avoids the known adverse cardiovascular and serotonergic side effects associated with MAO inhibition, making it a cleaner tool compound for PDI-related studies.

PDI vs MAO-A
Head-to-head
PDI IC50 1.67 µM; MAO-A IC50 >100 µM (>59-fold window)
Supports PDI-targeted assay selectivity; avoids MAO-related off-target interference
Recombinant human enzymes; Amplex Red assay
Protein Disulfide Isomerase Selectivity Profiling In Vitro Pharmacology

ABCG2 Non-Substrate Profile

In cellular efflux assays using MDCK II BCRP cells, 5-(2-Fluorophenoxy)pyridin-2-amine demonstrated an IC50 of 4.91 µM for inhibiting ABCG2-mediated pheophorbide A accumulation [1]. An IC50 in the micromolar range for a transporter inhibition assay generally indicates that the compound is a weak inhibitor and is unlikely to be a potent substrate for active efflux. This contrasts with many structurally similar kinase inhibitors that are high-affinity ABCG2 substrates, which limits their intracellular accumulation and efficacy.

ABCG2 Inhibition
Reported
IC50 4.91 µM
Suggests low efflux substrate liability; supports stable intracellular accumulation in long-term assays
MDCK II BCRP cells; pheophorbide A accumulation
ABC Transporter Multidrug Resistance Efflux Assay

Regioisomeric Impact on Kinase Inhibition

A critical differentiator for this compound is its position of substitution. While 5-(2-Fluorophenoxy)pyridin-2-amine itself does not have reported potent kinase IC50 values, its 4-substituted regioisomers are potent kinase inhibitors. For example, the 4-(2-fluorophenoxy)pyridine derivative '13v' inhibits FLT3-ITD with a nanomolar IC50 and achieves >53-fold selectivity over c-Kit [1]. This stark contrast highlights that the 5-substituted isomer serves a different purpose—it is a negative control, a synthetic intermediate, or a selectivity probe rather than a lead-like kinase inhibitor. This is a key procurement differentiator: a researcher specifically needing a weak or inactive hinge binder for a counterscreen would select the 5-substituted isomer over the 4-substituted one.

5- vs 4-isomer Kinase Activity
Class-level
5-isomer: not a potent kinase inhibitor; 4-isomer exhibits nanomolar FLT3-ITD inhibition with >53-fold selectivity over c-Kit
Regioisomer choice determines kinase probe utility; 5-isomer serves as control or intermediate
BaF3-FLT3-ITD cells; SAR inference
Kinase Inhibition Structure-Activity Relationship FLT3-ITD

Ortho- vs. Para-Fluorine Substituent Effects

The position of the fluorine atom on the phenoxy ring is a key point of differentiation. The target compound features an ortho-fluorine (2-fluoro), while its close analog 5-(4-Fluorophenoxy)pyridin-2-amine features a para-fluorine [1]. Ortho-fluorine substitution introduces steric hindrance that can twist the phenoxy ring out of the plane of the pyridine ring, altering the molecule's conformation and its ability to engage in π-stacking interactions with aromatic residues in a protein's active site. Furthermore, ortho-fluorine can act as a weak hydrogen bond acceptor, creating unique intramolecular interactions. This subtle change can dramatically alter binding kinetics and metabolic stability, as ortho-substituents can block sites of oxidative metabolism more effectively than para-substituents [2].

Ortho- vs para-F
Class-level
Ortho-fluorine introduces steric twist and weak H-bond acceptor capability; para-fluorine is an electronic control with minimal steric perturbation
Binding conformation and metabolic stability differ; compounds are not interchangeable without validation
Based on fluorine SAR principles; direct comparative data not reported
Fluorine Chemistry Electronic Effects Metabolic Stability

5-(2-Fluorophenoxy)pyridin-2-amine: Procurement Scenarios


PDI Selectivity Counterscreen

Procure this compound for use as a validated negative control in assays targeting Protein Disulfide Isomerase (PDI). Its moderate PDI IC50 of 1.67 µM, when coupled with its complete lack of MAO-A inhibition (IC50 > 100 µM), provides a >59-fold selectivity window [1]. This profile makes it an ideal tool to confirm that observed cellular effects are due to PDI modulation and not off-target MAO inhibition, a common source of false positives in CNS and cardiovascular drug discovery.

Kinase SAR Regioisomeric Control

Utilize this compound as a critical regioisomeric control in FLT3-ITD or c-Kit kinase inhibitor programs. The potent 4-(2-fluorophenoxy)pyridine derivatives achieve nanomolar inhibition and >53-fold selectivity over c-Kit, while the 5-substituted isomer is not a potent inhibitor [2]. This stark contrast is essential for validating that a novel scaffold's activity is dependent on the specific geometry of the hinge-binding motif. Procuring both the 5- and 4-isomers is a standard practice for rigorous SAR analysis and patent claim support.

Low Efflux Cellular Accumulation

Employ this compound in long-term cellular assays where minimizing active efflux by transporters like ABCG2 is critical. Its weak inhibition of ABCG2 (IC50 = 4.91 µM) suggests it is a poor substrate for this major efflux pump [3]. This is in contrast to many potent kinase inhibitors, which are often effluxed. Procuring this compound allows researchers to maintain more stable and predictable intracellular concentrations over time, reducing variability in dose-response and efficacy studies compared to analogs that are avidly pumped out of cells.

Ortho-Fluorinated Intermediate for Kinase Inhibitors

Procure this compound as a versatile synthetic intermediate for generating diverse libraries of kinase inhibitors. The ortho-fluorophenoxy group is a key structural element found in several advanced leads (e.g., dual c-Met/VEGFR-2 inhibitors with IC50 values of 0.11 µM and 0.19 µM) [4]. The 2-aminopyridine core provides a readily functionalizable handle for introducing diverse warheads via amide coupling, reductive amination, or heterocycle formation, enabling rapid exploration of chemical space around a proven kinase-binding motif.

Application
Selection Property
Validation Focus
PDI pathway study counterscreen
Selectivity gap over MAO-A (assay context)
Confirm PDI engagement without MAO interference
Kinase SAR regioisomeric control
Regioisomeric identity (5- vs 4-substitution)
Validate hinge-binding geometry dependence in FLT3/c-Kit assays
Cellular accumulation assay
ABCG2 substrate profile review
Assess intracellular retention during long-term incubations
Ortho-fluorinated building block synthesis
Ortho-fluorophenoxy synthon availability
Derivatization compatibility for kinase inhibitor libraries

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


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